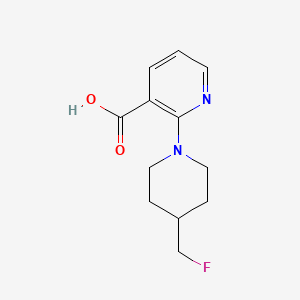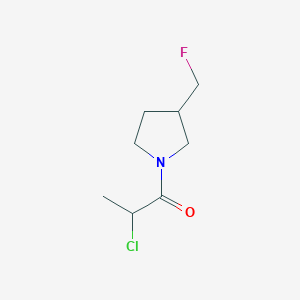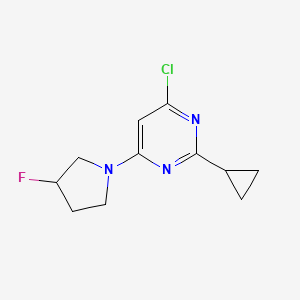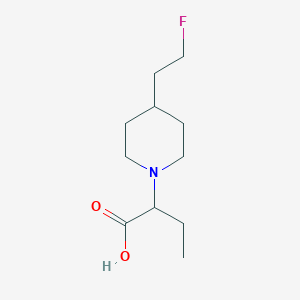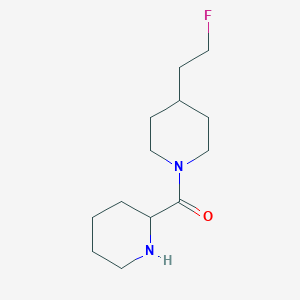
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
The compound “6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine” is a complex organic molecule. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds, which include a piperidine nucleus, have been found to exhibit significant activity against Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Drug Discovery
The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, including those with a pyridine moiety, are utilized in different therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Anticancer Applications
Piperidine derivatives have shown potential in anticancer applications . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . Their effectiveness against a variety of microbial strains makes them a valuable resource in the development of new antimicrobial drugs .
Analgesic Applications
Piperidine derivatives have been used as analgesics . Their ability to relieve pain makes them useful in the development of new pain relief medications .
Anti-Inflammatory Applications
Piperidine derivatives have shown potential in anti-inflammatory applications . They can be used in the development of new drugs to treat conditions characterized by inflammation .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . For instance, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .
Antifungal Applications
Some piperidine derivatives have shown excellent activity against various fungi . This makes them a potential resource in the development of new antifungal drugs .
Anticoagulant Applications
Piperidine derivatives have been used as anticoagulants . Their ability to inhibit blood clotting makes them useful in the development of new anticoagulant drugs .
Orientations Futures
The future directions for research on “6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine” and related compounds could involve further exploration of their anti-tubercular activity, as well as investigation into their potential applications in other areas of medicine. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Propriétés
IUPAC Name |
6-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-3-5-16(6-4-8)10-2-1-9(14)7-15-10/h1-2,7-8,11H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCUXYWNPLSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



